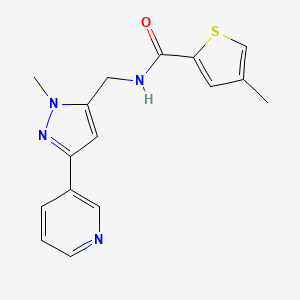
4-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H16N4OS and its molecular weight is 312.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The compound is synthesized through a multi-component reaction that integrates thiophene and pyrazole derivatives. The key steps include:
- Formation of Pyrazole Derivative : A pyrazole structure is formed by reacting appropriate aldehydes with hydrazine derivatives.
- Coupling Reaction : The pyrazole derivative is then coupled with a thiophene carboxamide under basic conditions.
- Purification : The final product is purified using column chromatography to obtain the desired compound in high purity.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity:
- Cytotoxicity Studies : In vitro studies have demonstrated that related pyrazole derivatives show potent cytotoxic effects against various cancer cell lines, including HeLa and liver cancer cells, with IC50 values ranging from 36 nM to 359 nM depending on the specific structural modifications .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | HeLa | 58 |
| Compound B | HONE1 | 180 |
| Compound C | NUGC | 36 |
The mechanism of action for these compounds often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation. The presence of the pyridine ring in the structure has been linked to enhanced potency, possibly due to increased interaction with biological targets .
Toxicity and Safety Profile
While many pyrazole derivatives demonstrate promising anticancer activity, their toxicity profiles are also critical:
- Brine Shrimp Lethality Assay : This assay has been employed to evaluate the toxicity of synthesized compounds, revealing that some derivatives exhibit moderate toxicity towards normal cells while retaining selectivity for cancer cells .
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Study on Pyrazole Derivatives : A comprehensive study evaluated various pyrazole derivatives for their anticancer activity. Compounds with a pyridine moiety showed enhanced activity against liver cancer cell lines compared to those without .
- Structure–Activity Relationship (SAR) : Analysis of different substituents on the pyrazole ring revealed that electron-withdrawing groups significantly improved cytotoxicity, indicating a strong correlation between molecular structure and biological activity .
Eigenschaften
IUPAC Name |
4-methyl-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-11-6-15(22-10-11)16(21)18-9-13-7-14(19-20(13)2)12-4-3-5-17-8-12/h3-8,10H,9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLWIQTWKFAYCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=CC(=NN2C)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














